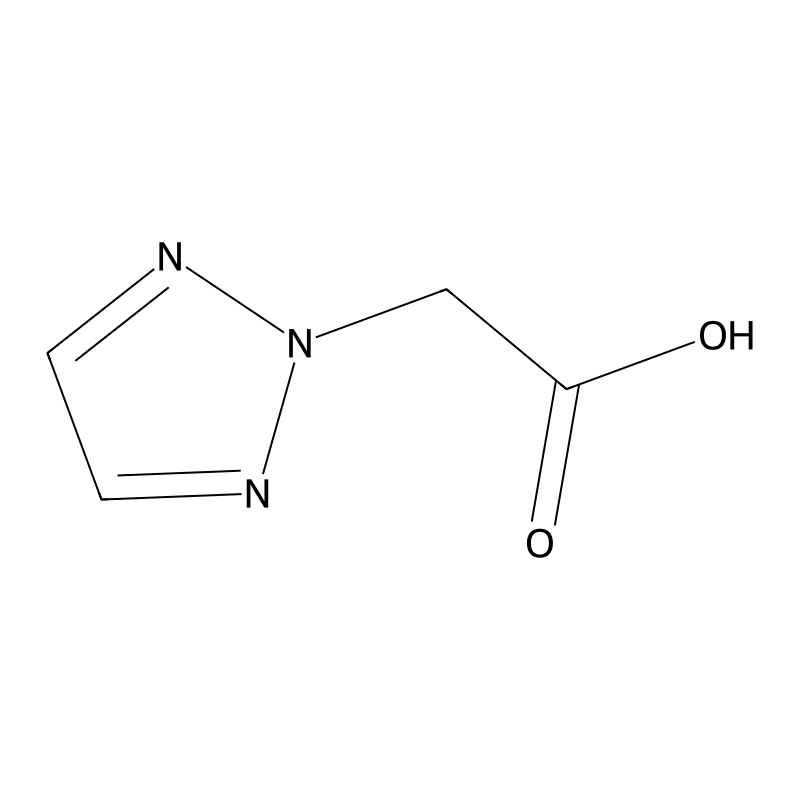

2H-1,2,3-triazole-2-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isotopic Labeling

The presence of a deuterium (²H) atom indicates this molecule could be a useful isotope-labeled version of 1,2,3-triazole-2-acetic acid. Isotope labeling is a common technique in biological research where specific atoms in a molecule are replaced with heavier isotopes like deuterium. This allows scientists to track the molecule's movement and metabolism within a cell or organism through mass spectrometry techniques .

Bioorganic Chemistry

The 1,2,3-triazole ring structure is a common functional group found in many biologically active molecules. 2H-1,2,3-Triazole-2-acetic acid could be a potential building block for the synthesis of new molecules with interesting biological properties. Research in bioorganic chemistry explores the design and synthesis of molecules that can interact with biological systems .

Proteomics Research

Some suppliers of 2H-1,2,3-triazole-2-acetic acid list it as a biochemical for proteomics research . Proteomics is the study of proteins within a cell, and researchers often use isotopically labeled molecules to quantify protein abundance or interactions. However, more specific information on how 2H-1,2,3-triazole-2-acetic acid is utilized in this field is currently limited.

2H-1,2,3-triazole-2-acetic acid is a heterocyclic compound characterized by its triazole ring and an acetic acid functional group. Its molecular formula is C4H5N3O2, and it has a molecular weight of 127.1 g/mol. The compound features a planar structure with specific geometric characteristics, including intramolecular hydrogen bonds and steric repulsion effects among its components, which contribute to its chemical reactivity and biological properties .

There is no current information available on the specific mechanism of action of 2H-1,2,3-Triazole-2-acetic acid.

- Safety data for 2H-1,2,3-Triazole-2-acetic acid is not readily available. However, triazole derivatives can exhibit a range of properties, and caution should be exercised when handling them due to potential toxicity or irritation [].

Future Research Directions

- Given the interesting structural features and potential applications of triazole-containing molecules, further research on 2H-1,2,3-Triazole-2-acetic acid could explore its:

- Synthesis and characterization

- Reactivity and potential for functionalization

- Applications in medicinal chemistry or material science (if relevant bioactivity or interesting material properties are discovered)

- Use as an isotope-labeled probe in studies involving related triazoleacetic acid compounds (utilizing the deuterium atom)

The chemical reactivity of 2H-1,2,3-triazole-2-acetic acid can be attributed to the presence of the triazole ring, which can participate in various reactions such as:

- Nucleophilic Substitution: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: The carboxylic acid group can undergo deprotonation, leading to the formation of an anionic species that can participate in further reactions.

- Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other derivatives.

These reactions highlight the versatility of 2H-1,2,3-triazole-2-acetic acid in synthetic organic chemistry .

2H-1,2,3-triazole-2-acetic acid exhibits notable biological activities. It has been studied for its potential antimicrobial properties and its role as a biochemical tool in proteomics research. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development . Additionally, its derivatives have shown promise in exhibiting anti-inflammatory and analgesic effects in preclinical studies.

The synthesis of 2H-1,2,3-triazole-2-acetic acid typically involves the following methods:

- Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors containing azides and alkynes under copper(I) catalysis.

- Carboxylation Reactions: Starting from 1H-1,2,3-triazoles or their derivatives, carboxylation can be achieved using carbon dioxide and a suitable base.

- Direct Functionalization: Functional groups can be introduced via electrophilic aromatic substitution or nucleophilic addition to the triazole ring.

These methods provide diverse pathways for synthesizing this compound and its derivatives .

The applications of 2H-1,2,3-triazole-2-acetic acid span several fields:

- Pharmaceuticals: It serves as a scaffold for developing new drugs due to its biological activity.

- Biochemistry: Utilized as a biochemical reagent in proteomics research for labeling and modifying proteins.

- Agriculture: Investigated for potential use as a fungicide or herbicide due to its antimicrobial properties.

These applications underscore the significance of this compound in both research and industry .

Studies on the interactions of 2H-1,2,3-triazole-2-acetic acid with various biological molecules have revealed its potential as a ligand for proteins and enzymes. Its ability to form hydrogen bonds and coordinate with metal ions enhances its binding affinity to target molecules. Research has shown that derivatives of this compound can modulate enzyme activity or inhibit microbial growth through these interactions .

Several compounds share structural similarities with 2H-1,2,3-triazole-2-acetic acid. Here are some comparable compounds along with their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1H-1,2,3-triazole | Triazole | Exhibits different reactivity due to lack of acetic group. |

| 4-Amino-1H-1,2,3-triazole | Triazole | Known for enhanced antibacterial properties. |

| 5-Methyl-1H-1,2,3-triazole | Triazole | Increased lipophilicity; used in drug design. |

| 4-Hydroxy-1H-1,2,3-triazole | Triazole | Displays antioxidant properties; potential in health applications. |

These compounds illustrate the diversity within the triazole family while highlighting the unique aspects of 2H-1,2,3-triazole-2-acetic acid that make it valuable in various applications .

Traditional synthetic approaches for 2H-1,2,3-triazole-2-acetic acid have historically relied on thermal cycloaddition reactions, which serve as the foundational methodology for triazole formation. The thermal 1,3-dipolar cycloaddition between azides and alkynes, first described by Huisgen, represents the earliest systematic approach to triazole synthesis [1]. This method involves heating organic azides with terminal or internal alkynes at elevated temperatures, typically between 80-120°C, to achieve cycloaddition.

The traditional thermal cycloaddition process exhibits several characteristic features. The reaction proceeds through a concerted mechanism where the azide acts as a 1,3-dipole and the alkyne serves as the dipolarophile. Under thermal conditions, the reaction produces a mixture of 1,4-disubstituted and 1,5-disubstituted triazole regioisomers, with the ratio dependent on the electronic and steric properties of the substrates [1]. The reaction typically requires prolonged heating times of 18-24 hours and results in yields ranging from 40-70%.

A significant limitation of traditional thermal methods is the poor regioselectivity, which necessitates separation of regioisomeric products. The 1,4- and 1,5-disubstituted triazoles are often produced in nearly equal proportions, requiring chromatographic purification that reduces overall process efficiency [2]. Furthermore, the high reaction temperatures can lead to decomposition of sensitive functional groups and formation of unwanted byproducts.

The mechanism of thermal cycloaddition involves the formation of a six-membered transition state where the azide and alkyne components approach each other in a synchronized manner. The activation energy for this process is typically high, approximately 26.0 kcal/mol, which accounts for the elevated temperature requirements [2]. The reaction is sensitive to substituent effects, with electron-withdrawing groups on the alkyne generally accelerating the cycloaddition.

Despite these limitations, traditional thermal methods remain valuable for specific applications where regioselectivity is not critical or where the substrate scope is limited. The method is particularly useful for preparing 2H-1,2,3-triazole-2-acetic acid derivatives when starting from readily available azido-acetic acid precursors and appropriate alkyne partners [3].

Modern Synthetic Approaches

Modern synthetic methodologies have revolutionized the preparation of 2H-1,2,3-triazole-2-acetic acid through the development of catalytic systems that offer enhanced selectivity, efficiency, and functional group tolerance. These approaches address the fundamental limitations of traditional thermal methods while introducing new levels of precision and control.

Metal-Catalyzed Azide-Alkyne Cycloaddition (MAAC)

Metal-Catalyzed Azide-Alkyne Cycloaddition represents a broad category of catalytic processes that utilize various transition metals to facilitate triazole formation. Beyond the well-established copper and ruthenium systems, other metals have been explored for their unique reactivity patterns and selectivity profiles.

Zinc-based catalytic systems have emerged as promising alternatives for 2H-1,2,3-triazole-2-acetic acid synthesis. Zinc oxide nanoparticles prepared through sonochemical methods and stabilized with cetyltrimethylammonium bromide demonstrate excellent catalytic activity for azide-alkyne cycloaddition reactions [4]. These CTAB-stabilized ZnO particles exhibit nanorod-like architecture and can be employed in water-driven procedures without requiring additional bases, reducing agents, or ligands.

The zinc-catalyzed process operates through a mechanism distinct from copper catalysis. The ZnO nanoparticles activate the alkyne component through coordination, while simultaneously facilitating azide activation through Lewis acid interactions. This dual activation mode results in yields ranging from 68-89% for various 1,4-disubstituted triazoles [4]. The catalyst demonstrates remarkable recyclability, maintaining activity through four successive cycles with minimal loss of efficiency.

Nickel-based catalysts have also been investigated for triazole synthesis, particularly Cp2Ni complexes in combination with Xantphos ligands. These systems operate under mild conditions in aqueous media and achieve regioselectivities exceeding 99:1 for 1,4-disubstituted products [5]. The nickel-catalyzed process exhibits broad substrate tolerance and can accommodate various functional groups that are sensitive to other catalytic systems.

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition stands as the most widely utilized and thoroughly studied method for 2H-1,2,3-triazole-2-acetic acid synthesis. This transformation, discovered simultaneously by Meldal and Sharpless in 2002, represents the archetypal "click" reaction due to its exceptional reliability, efficiency, and broad applicability [2] [6].

The CuAAC reaction mechanism involves multiple steps with copper(I) acetylide intermediates playing crucial roles. The process begins with the formation of a π-alkyne copper complex, which undergoes deprotonation to generate the σ-acetylide species. This intermediate exhibits enhanced nucleophilicity compared to the free alkyne, enabling efficient reaction with organic azides [2]. The calculated activation barrier for the CuAAC process is approximately 18.7 kcal/mol, significantly lower than the 26.0 kcal/mol required for thermal cycloaddition.

Mechanistic studies have revealed that the reaction proceeds through a dinuclear copper pathway where two copper centers cooperate to activate both the alkyne and azide components. The first copper center forms the acetylide, while the second coordinates to the azide, facilitating the cycloaddition through a six-membered metallacycle intermediate [7]. This cooperative mechanism accounts for the superior reactivity and selectivity observed in CuAAC reactions.

The CuAAC methodology offers several advantages for 2H-1,2,3-triazole-2-acetic acid synthesis. Reactions typically proceed at room temperature or with mild heating, achieving yields between 67-98% with excellent 1,4-regioselectivity [2] [6]. The process tolerates a wide range of functional groups, including carboxylic acids, esters, amides, and heterocycles, making it suitable for complex molecule synthesis.

Ligand design has played a crucial role in optimizing CuAAC performance. Tris(triazolyl)amine ligands and N-heterocyclic carbene complexes have been developed to stabilize the copper(I) oxidation state and enhance catalytic efficiency [7]. These ligands prevent copper oxidation and disproportionation, allowing for lower catalyst loadings and improved reaction rates.

Ru-Catalyzed Processes

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition provides complementary reactivity to CuAAC by enabling the formation of 1,5-disubstituted triazoles with high regioselectivity. The RuAAC process was developed by Fokin and Zhang in 2005 and utilizes cyclopentadienyl ruthenium complexes to achieve selectivity opposite to that of copper catalysis [8] [9].

The RuAAC mechanism differs fundamentally from copper catalysis. Ruthenium activates the alkyne through π-coordination, increasing the nucleophilicity of the alkyne's π-system through back-donation from the ruthenium center. This activation mode promotes addition of the alkyne's most nucleophilic carbon to the electrophilic N3 terminus of the azide, resulting in 1,5-regioselectivity [8].

Cp*RuCl2 complexes represent the most commonly employed catalysts for RuAAC reactions. These complexes demonstrate excellent activity with both terminal and internal alkynes, providing access to fully substituted triazoles that are challenging to prepare through other methods [9]. The reaction conditions typically involve heating in polar solvents such as dimethylformamide or tetrahydrofuran at temperatures between 60-110°C.

The RuAAC process exhibits unique substrate scope and selectivity patterns. Propargylic alcohols and amines show high selectivity for 1,5-substitution due to hydrogen bonding between the hydroxyl or amino group and the ruthenium chloride ligand [9]. This directing effect ensures that hydrogen bond donors end up at the C-5 position of the triazole ring, providing predictable regioselectivity.

Electron-deficient alkynes such as propargyl esters and ynones typically direct the electron-withdrawing group to the C-4 position, while bulky substituents and heteroatoms prefer the C-5 position [9]. This regioselectivity pattern allows for rational design of substitution patterns in the target triazole products.

Metal-Free Organocatalytic Methods

The development of metal-free organocatalytic methods represents a significant advancement in sustainable 2H-1,2,3-triazole-2-acetic acid synthesis. These approaches address environmental concerns associated with metal catalysis while offering unique reactivity patterns and operational advantages.

Organic base catalysis has emerged as a powerful strategy for triazole formation. 1,1,3,3-Tetramethylguanidine serves as an particularly effective catalyst for the synthesis of 1,4,5-trisubstituted triazoles from 2,4-diketoesters and azides [10]. The reaction proceeds through in situ enolate formation, followed by [3+2] cycloaddition with the azide component, achieving yields between 64-84% under ambient conditions.

The mechanism of TMG-catalyzed triazole formation involves multiple steps. Initial deprotonation of the diketoester generates enolate intermediates that exist in tautomeric equilibrium. The nucleophilic enolate undergoes polar addition with the azide to form 1,3-disubstituted triazene intermediates, which subsequently cyclize through intramolecular reaction with the electrophilic carbonyl group [10].

Pyrrolidine-catalyzed processes offer an alternative organocatalytic approach for triazole synthesis. These methods utilize secondary amine catalysts to activate enone substrates through enamine formation, followed by [3+2] cycloaddition with aryl azides [11]. The process yields bicyclic triazole products with good efficiency and can be coupled with oxidative aromatization to provide benzotriazole derivatives.

Cesium carbonate has proven effective for promoting reactions between β-carbonyl phosphonates and azides, providing access to 1,4-disubstituted, 1,5-disubstituted, and 1,4,5-trisubstituted triazoles [12]. The cesium cation chelates with the enolate oxygen, promoting Z-enolate formation and facilitating selective cycloaddition. This method achieves yields up to 99% with excellent chemoselectivity.

Batch vs. Continuous Flow Synthesis

The transition from traditional batch processing to continuous flow synthesis represents a paradigm shift in 2H-1,2,3-triazole-2-acetic acid manufacturing, offering significant advantages in terms of safety, efficiency, and scalability.

First Generation Batch Processes

First generation batch processes for 2H-1,2,3-triazole-2-acetic acid synthesis typically involve sequential reactions conducted in discrete vessels with intermediate isolation and purification steps. These processes, while well-established, suffer from several inherent limitations that impact their industrial applicability.

Batch reactor design for triazole synthesis involves large-scale vessels equipped with heating, cooling, and mixing systems. The process typically begins with the preparation of azido-acetic acid precursors through diazotization and azidation reactions. These intermediates are then isolated, purified, and subjected to cycloaddition reactions with appropriate alkyne partners under controlled conditions [13].

The safety profile of batch processes presents significant challenges, particularly when handling azido compounds and other energetic intermediates. Large-scale accumulation of these materials in batch reactors increases the risk of thermal runaway and explosive decomposition. Safety measures include temperature monitoring, pressure relief systems, and specialized handling protocols that add complexity and cost to the process [13].

Yield optimization in batch processes often requires extensive parameter screening to identify optimal conditions for each reaction step. Factors such as temperature, concentration, catalyst loading, and reaction time must be carefully balanced to achieve acceptable yields while maintaining safety margins. The typical yield range for first generation batch processes is 40-85%, with significant variation depending on substrate structure and reaction conditions [14].

Purification requirements in batch processes involve multiple chromatographic and crystallization steps to remove impurities and isolate the desired product. These operations consume large quantities of organic solvents and generate substantial waste streams. The Process Mass Intensity for batch processes typically ranges from 20-30, indicating high resource consumption per unit of product [15].

Second Generation Continuous Flow Processes

Second generation continuous flow processes have transformed 2H-1,2,3-triazole-2-acetic acid synthesis by enabling end-to-end manufacturing without intermediate isolation. These systems demonstrate superior performance in terms of yield, safety, and sustainability compared to traditional batch methods.

Flow reactor design utilizes microreactor technology to achieve precise control over reaction parameters. The continuous flow setup typically consists of multiple reactor stages connected in series, with each stage optimized for specific reaction conditions. Residence times in flow reactors range from 5-60 minutes, representing a 5-30 fold reduction compared to batch processes [13] [14].

Heat and mass transfer in flow reactors is significantly enhanced due to the high surface-to-volume ratio of microchannels. This improved transport enables more efficient temperature control and mixing, resulting in higher yields and better selectivity. The enhanced heat transfer also allows for safer handling of exothermic reactions and energetic intermediates [13].

Process intensification in continuous flow systems enables the combination of multiple reaction steps in a single integrated process. For example, the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid can be achieved through a two-step continuous process starting from ethyl hydrazinoacetate and acetimidamide [16]. This approach eliminates intermediate isolation and reduces overall process complexity.

Yield improvements in continuous flow processes are substantial, with reported yields ranging from 57-95% compared to 40-85% for batch processes [13] [14]. The improved performance is attributed to better mixing, precise temperature control, and reduced side reactions due to shorter residence times.

Comparative Analysis of Efficiency and Yield

Comparative analysis of batch and continuous flow processes reveals significant advantages for flow technology across multiple performance metrics. The analysis encompasses reaction efficiency, yield, safety, and environmental impact considerations.

Reaction efficiency comparisons demonstrate the superior performance of continuous flow processes. The space-time yield for flow processes is typically 5-10 times higher than batch processes due to reduced reaction times and improved mass transfer. This enhanced efficiency translates directly to increased productivity and reduced capital requirements [13].

Yield comparisons show consistent improvements for continuous flow processes across different substrate classes. For 1,4-disubstituted triazoles, flow processes achieve yields of 82-95% compared to 60-80% for batch processes. The improvement is attributed to better control of reaction stoichiometry, temperature, and residence time in flow systems [17].

Safety advantages of continuous flow processes are particularly significant for azide chemistry. The reduced inventory of hazardous intermediates in flow systems minimizes the risk of thermal runaway and explosive decomposition. The continuous nature of the process also enables rapid shutdown in case of emergency, providing additional safety margins [13].

Environmental impact assessments reveal substantial benefits for continuous flow processes. The E-factor for flow processes ranges from 3-8 kg waste/kg product compared to 15-25 kg waste/kg product for batch processes, representing a 60-80% reduction in waste generation [15]. This improvement is achieved through reduced solvent consumption, elimination of intermediate purification steps, and higher reaction efficiency.

Economic analysis demonstrates favorable economics for continuous flow processes despite higher initial capital costs. The Return on Investment becomes positive at production scales above 10-50 kg/year due to reduced operating costs, higher yields, and improved safety profile [13]. The analysis includes factors such as equipment costs, labor requirements, utility consumption, and waste disposal expenses.

Sustainable Synthesis Strategies

The development of sustainable synthesis strategies for 2H-1,2,3-triazole-2-acetic acid addresses growing environmental concerns and regulatory pressures while maintaining high performance standards. These approaches encompass atom economy optimization, green solvent utilization, and energy efficiency improvements.

Atom Economy and Waste Reduction

Atom economy represents a fundamental metric for evaluating the sustainability of 2H-1,2,3-triazole-2-acetic acid synthesis. The principle, introduced by Barry Trost, quantifies the efficiency of atom utilization in chemical transformations, with higher values indicating more sustainable processes [18].

Click chemistry reactions, particularly CuAAC processes, demonstrate exceptional atom economy due to their [3+2] cycloaddition mechanism. The theoretical atom economy for triazole formation from azides and alkynes approaches 100% since all atoms from the starting materials are incorporated into the product. Practical atom economy values range from 85-95% depending on the specific reaction conditions and workup procedures [18].

Waste reduction strategies focus on minimizing byproduct formation and optimizing reaction stoichiometry. The use of stoichiometric reagents rather than large excesses reduces waste generation and improves overall process efficiency. For example, CuAAC reactions can be conducted with 1.1-1.2 equivalents of alkyne relative to azide, achieving high yields while minimizing waste [19].

Solvent recovery and recycling programs have been implemented to further reduce waste generation. Aqueous acetonitrile azeotrope can be recovered and reused in continuous flow processes, with recovery rates exceeding 90%. This approach significantly reduces the environmental impact of the synthesis while maintaining reaction efficiency [17].

Process intensification through one-pot multicomponent reactions eliminates intermediate isolation and purification steps, reducing waste generation and improving atom economy. Three-component reactions involving organic halides, terminal alkynes, and sodium azide can be conducted in a single operation, achieving yields of 63-98% with minimal waste production [20].

Green Solvents and Reaction Media

The selection of appropriate solvents and reaction media is crucial for sustainable 2H-1,2,3-triazole-2-acetic acid synthesis. Green solvents offer reduced environmental impact while maintaining or improving reaction performance.

Water represents the most environmentally benign solvent for triazole synthesis. Aqueous CuAAC reactions can be conducted at room temperature with excellent yields and selectivity. The use of water-soluble ligands such as sodium ascorbate enables efficient catalysis while facilitating product isolation through simple extraction procedures [21].

Glycerol has emerged as an effective green solvent for one-pot three-component triazole synthesis. The high boiling point and low vapor pressure of glycerol provide excellent thermal stability, while its biodegradability and low toxicity make it environmentally attractive. CuI-catalyzed reactions in glycerol achieve yields of 68-95% with good to excellent selectivity [21].

Ionic liquids offer unique advantages for triazole synthesis, including negligible vapor pressure, thermal stability, and tunable properties. Choline chloride-CuCl ionic liquid systems demonstrate high catalytic activity for [3+2] cycloaddition reactions in water, achieving yields up to 98%. The ionic liquid can be recycled multiple times without significant loss of activity [22].

Cyrene represents a novel biodegradable solvent derived from renewable resources. CuAAC reactions in Cyrene achieve excellent yields with simplified workup procedures. Product isolation can be accomplished through simple precipitation in water, eliminating the need for organic solvent extractions and chromatographic purification [19].

Deep eutectic solvents combine the advantages of ionic liquids with easier preparation and lower cost. Copper(II)-acidic deep eutectic solvents prepared from copper salts, choline chloride, and gallic acid facilitate triazole synthesis under base-free conditions with yields up to 98% [21].

Energy Efficiency Considerations

Energy efficiency optimization in 2H-1,2,3-triazole-2-acetic acid synthesis addresses both environmental concerns and economic considerations. Strategies include temperature optimization, alternative heating methods, and process intensification.

Temperature optimization involves identifying the lowest effective reaction temperature while maintaining acceptable reaction rates and yields. Room temperature CuAAC reactions are possible with appropriate catalyst systems, eliminating the need for external heating and reducing energy consumption by 30-50% [23].

Microwave-assisted synthesis provides rapid heating and enhanced reaction rates, reducing overall energy consumption. Microwave irradiation at 110°C for 20 minutes can achieve yields comparable to conventional heating for 4-6 hours. The selective heating of polar molecules in microwave fields improves energy efficiency and reduces side reactions [23].

Flow reactor technology offers superior energy efficiency compared to batch processes due to enhanced heat transfer and reduced thermal mass. The high surface-to-volume ratio of microchannels enables rapid heating and cooling, reducing energy requirements for temperature control [13].

Process integration strategies combine multiple reaction steps in a single operation, reducing overall energy consumption. Continuous flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid achieves energy efficiency improvements of 20-40% compared to batch processes through elimination of intermediate heating and cooling cycles [16].

Catalyst optimization reduces energy requirements by enabling lower reaction temperatures and shorter reaction times. Heterogeneous catalysts such as supported copper nanoparticles can be recycled multiple times, reducing the energy costs associated with catalyst preparation and disposal [24].

Regioselectivity and Stereoselectivity in Triazole Synthesis

The control of regioselectivity and stereoselectivity in 2H-1,2,3-triazole-2-acetic acid synthesis represents a critical aspect of modern synthetic methodology. These selectivity considerations determine the structure of the final product and influence both synthetic efficiency and product properties.

Regioselectivity in triazole synthesis refers to the preferential formation of specific regioisomers during the cycloaddition process. The CuAAC reaction exclusively produces 1,4-disubstituted triazoles, while RuAAC processes yield 1,5-disubstituted products with high selectivity. This complementary selectivity enables access to both regioisomeric forms of 2H-1,2,3-triazole-2-acetic acid derivatives [8].

Electronic effects play a crucial role in determining regioselectivity. Electron-withdrawing groups on the alkyne component generally favor 1,4-substitution in CuAAC reactions, while electron-donating groups can influence the regioselectivity in RuAAC processes. The electronic nature of the azide component also affects regioselectivity, with electron-rich azides showing enhanced reactivity [12].

Steric effects significantly influence regioselectivity, particularly in RuAAC reactions. Bulky substituents on the alkyne preferentially direct to the C-5 position of the triazole ring, while smaller groups may show reduced selectivity. The steric bulk of the azide component can also influence the regioselectivity through steric hindrance effects [9].

Hydrogen bonding provides a powerful tool for controlling regioselectivity in triazole synthesis. Propargylic alcohols and amines show high selectivity for 1,5-substitution in RuAAC reactions due to hydrogen bonding between the functional group and the ruthenium catalyst. This directing effect ensures predictable regioselectivity patterns [9].

Stereoselectivity considerations become important when synthesizing 2H-1,2,3-triazole-2-acetic acid derivatives with chiral centers. The [3+2] cycloaddition process is inherently stereospecific, preserving the stereochemistry of the alkyne component in the product. Chiral auxiliaries and asymmetric catalysts can be employed to induce enantioselectivity in the formation of chiral triazole derivatives [25].

Mechanistic control of selectivity involves understanding the fundamental reaction pathways and designing catalysts or conditions that favor specific outcomes. Computational studies have provided insights into the transition states and intermediates involved in triazole formation, enabling rational design of selective processes [12].

One-pot Multi-component Reactions

One-pot multi-component reactions represent a powerful strategy for 2H-1,2,3-triazole-2-acetic acid synthesis, offering improved efficiency, reduced waste generation, and enhanced atom economy. These processes combine multiple reaction steps in a single operation without intermediate isolation.

Three-component reactions involving organic halides, terminal alkynes, and sodium azide provide direct access to 1,4-disubstituted triazoles through sequential azidation and cycloaddition reactions. The process begins with nucleophilic substitution of the halide by azide, followed by in situ CuAAC reaction with the alkyne component. Yields typically range from 63-98% depending on the substrate structure and reaction conditions [20].

Four-component reactions expand the scope of multi-component triazole synthesis by incorporating additional functional groups. Ugi-azide reactions combine aldehydes, amines, isocyanides, and azides to produce triazole-containing peptide mimetics. These reactions proceed through imine formation, Ugi condensation, and azide cycloaddition in a single pot, achieving yields of moderate to good efficiency [26].

Tandem reaction sequences enable the formation of complex bis-heterocyclic systems containing triazole rings. Tetrazole-triazole systems can be synthesized through Ugi-azide strategies that combine tetrazole formation with triazole cycloaddition. These processes yield bis-heterocycles with moderate efficiency and demonstrate the versatility of multi-component approaches [26].

Cascade reactions involve multiple bond-forming events that occur sequentially under the same reaction conditions. Oxidative cycloaddition processes combine azide formation, cycloaddition, and oxidation in a single operation, producing triazole derivatives with diverse functional groups. These cascade processes improve atom economy and reduce the number of synthetic steps [27].

Multicomponent synthesis of hybrid molecular scaffolds combines triazole formation with other heterocycle construction. Base-promoted reactions between 1,3-diones, β-nitrostyrenes, and hydrazones produce triazole-based hybrids linked through benzyl bridges. These three-component processes achieve good yields under mild conditions [28].

Computational design of multi-component reactions has emerged as a powerful tool for discovering new synthetic pathways. Machine learning algorithms trained on reaction mechanisms and physical organic chemistry principles can autonomously design mechanistically distinct multi-component reactions. These computational approaches enable the prediction of reaction yields and identification of promising organocatalytic processes [27].

Scale-up and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of 2H-1,2,3-triazole-2-acetic acid requires careful consideration of scalability, safety, and economic factors. Industrial production methods must balance efficiency, cost-effectiveness, and environmental sustainability.

Industrial scale synthesis typically involves continuous flow processes that enable consistent product quality and improved safety profiles. Pfizer's industrial synthesis of 1,2,3-triazole starting from glyoxal and hydrazine demonstrates the feasibility of large-scale continuous processing. The three-step process achieves productivity of 2.4 g/h on a 100-gram scale with 95% purity [13].

Process development for industrial applications requires extensive optimization of reaction parameters, catalyst systems, and purification methods. Flow reactor design considerations include heat transfer efficiency, mixing characteristics, and residence time distribution. The development process typically involves pilot plant studies to validate scalability and identify potential bottlenecks [13].

Safety considerations become paramount at industrial scales, particularly when handling azide compounds and other energetic materials. Continuous flow processing reduces the inventory of hazardous intermediates and enables rapid response to process upsets. Risk assessment protocols include thermal stability testing, incompatibility studies, and emergency response procedures [13].

Economic analysis of industrial production considers both capital costs and operating expenses. Flow reactor systems require higher initial investment but offer reduced operating costs through improved yields, reduced waste generation, and enhanced safety. The break-even point for flow processes typically occurs at production scales above 50-100 kg/year [13].

Quality control in industrial production involves continuous monitoring of reaction parameters and product quality. In-line analytical techniques such as FTIR spectroscopy and UV-visible spectroscopy enable real-time monitoring of reaction progress and product formation. Statistical process control methods ensure consistent product quality and identify process variations [13].

Environmental compliance requires adherence to waste minimization and emission control regulations. Green chemistry principles guide the selection of solvents, catalysts, and process conditions to minimize environmental impact. Life cycle assessment studies evaluate the overall environmental footprint of industrial processes [13].

Supply chain considerations include raw material sourcing, inventory management, and logistics optimization. Just-in-time delivery systems reduce inventory costs and minimize storage requirements for hazardous materials. Supplier qualification programs ensure consistent quality and reliability of starting materials [29].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant